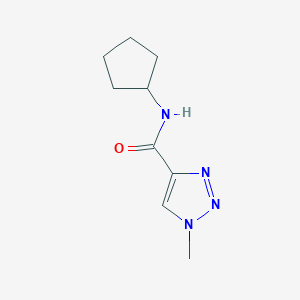

N-环戊基-1-甲基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are significant heterocycles that exhibit a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has attracted much attention due to their importance in medicinal chemistry . Various synthetic methods have been developed over the past 20 years .Molecular Structure Analysis

1,2,3-Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

1,2,3-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .科学研究应用

合成和化学性质

固相上的肽三唑:叠氮化物与炔烃的环加成反应是 1H-[1,2,3]-三唑的关键合成途径,已得到广泛探索。一种新颖的区域选择性铜(I)催化的末端炔烃与固相叠氮化物的 1,3-偶极环加成反应代表了一项重大进展。该方法已成功地使用了伯、仲、叔烷基叠氮化物、芳基叠氮化物和叠氮化糖,在与固相肽合成完全相容的条件下,在肽骨架或侧链中产生 1,4-取代的 [1,2,3]-三唑。该过程因其高效和温和而备受关注,在大多数情况下都能产生高转化率和纯度。2-叠氮-2-甲基丙酸的 X 射线结构所提供的信息为理解反应的分子力学提供了支持 (Tornøe、Christensen 和 Meldal,2002)。

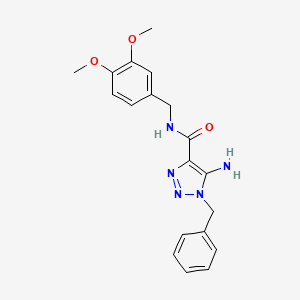

用于 G 蛋白偶联受体配体的点击化学:利用基于点击化学的骨架酰胺连接子进行 1,2,3-三唑甲酰胺的平行合成展示了这种化学策略的多功能性。该方法采用三步固相负载序列,最终构建化合物库并对树脂进行功能化。最终产物,特别是甲基取代的 N-苄基三唑,对 alpha1 亚型表现出显着的亲和力,强调了 1,2,3-三唑在开发超强效 G 蛋白偶联受体配体中的潜力 (Loaiza、Löber、Hübner 和 Gmeiner,2006)。

超越药物发现的应用

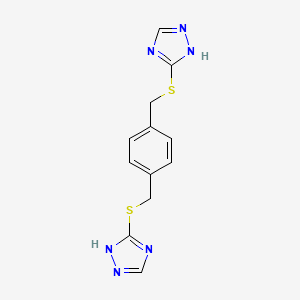

超分子和配位化学:对 1H-1,2,3-三唑的探索已超越点击化学,扩展到超分子和配位化学领域,其中其富氮结构和极性很强的碳原子可以通过各种键合机制与阴离子络合。这些特性促进了从阴离子识别和催化到光化学等一系列应用,突出了三唑作为功能单元的多功能性 (Schulze 和 Schubert,2014)。

糖科学和广泛应用:铜(I)催化的 1,3-偶极环加成反应或 CuAAC 在糖科学中发挥着关键作用,能够合成三唑附着的含碳水化合物分子结构。这些糖杂化物和糖缀合物在药物发现、传感、凝胶化和催化等领域有着广泛的应用。这突出了点击化学在糖科学发展中的整合,展示了 1,2,3-三唑在创造生物相关和功能化分子方面的广泛潜力 (Agrahari 等人,2021)。

作用机制

Target of Action

N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide, like other triazole derivatives, is known to interact with a variety of enzymes and receptors in the biological system . . Triazole compounds are known to exhibit versatile biological activities, including anticancer , antifungal , and potential carbonic anhydrase-II inhibitory activity .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

Triazole derivatives have been shown to inhibit carbonic anhydrase-ii , an enzyme that plays a crucial role in maintaining acid-base balance in the body. Inhibition of this enzyme could potentially affect related biochemical pathways.

Result of Action

Triazole derivatives have been shown to exhibit growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that the compound could potentially have anticancer effects.

未来方向

The future of 1,2,3-triazoles in medicinal chemistry looks promising due to their broad range of therapeutic applications and ever-widening future scope across scientific disciplines . There is ongoing research into developing new synthesis methods and discovering new therapeutic applications for these compounds .

属性

IUPAC Name |

N-cyclopentyl-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-13-6-8(11-12-13)9(14)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABPXJCBPZWCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B2925041.png)

![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)

![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925057.png)

![N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2925061.png)